molecular formula C18H29NO3 B196133 Dihydrocapsaicin CAS No. 19408-84-5

Dihydrocapsaicin

Cat. No.: B196133
CAS No.: 19408-84-5
M. Wt: 307.4 g/mol
InChI Key: XJQPQKLURWNAAH-UHFFFAOYSA-N
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Description

Dihydrocapsaicin is a capsaicinoid, a class of compounds found in chili peppers (Capsicum). It is an analog and congener of capsaicin, accounting for about 22% of the total capsaicinoid mixture in chili peppers . Like capsaicin, this compound is an irritant and has the same pungency. It is a lipophilic, colorless, odorless crystalline to waxy compound, soluble in dimethyl sulfoxide and ethanol .

Scientific Research Applications

Dihydrocapsaicin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Dihydrocapsaicin (DHC) is a capsaicinoid found in chili peppers . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a receptor that plays a significant role in pain perception, inflammation, and body temperature regulation .

Mode of Action

DHC acts as a potent and selective agonist for the TRPV1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the TRPV1 receptor, DHC can influence the function of neurons and other cells that express this receptor .

Biochemical Pathways

DHC affects several biochemical pathways. It has been reported to down-regulate the β-catenin pathway , which plays significant roles in cell proliferation and epithelial-mesenchymal transition . DHC also reduces the expression of certain proteins like AIF, Bax, and Caspase-3, and increases the levels of Bcl-2, Bcl-xL, and p-Akt . These proteins are involved in various cellular processes, including apoptosis (programmed cell death), cell survival, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of DHC, like capsaicin, is characterized by a relatively short half-life, which limits its clinical use . DHC is lipophilic, meaning it is soluble in fat, alcohol, and oil . This property influences its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.

Result of Action

DHC has been reported to exert anti-cancer effects on various malignant tumors, such as colorectal cancer, breast cancer, and glioma . It inhibits cell proliferation, migration, and invasion, and promotes apoptosis . Furthermore, DHC effectively inhibits xenograft tumor growth and pulmonary metastasis of melanoma cells .

Action Environment

The action of DHC can be influenced by environmental factors. For example, the accumulation of capsaicinoids like DHC in chili peppers is affected by environmental conditions such as elevation . Moreover, water stress has been shown to increase the concentration of DHC in chili peppers . These environmental factors can potentially influence the action, efficacy, and stability of DHC.

Safety and Hazards

Dihydrocapsaicin is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Recent advances in the detection of capsaicin and its self-metabolites using mass spectrometry (MS) have been summarized and the relevant MS-based studies of metabolic pathways have been discussed . In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrocapsaicin can be synthesized through the hydrogenation of natural capsaicin. The process involves dissolving natural capsaicin in methanol and adding platinum oxide hydrate as a catalyst. The mixture is subjected to hydrogenation at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound typically involves extraction from chili peppers, followed by purification processes such as high-performance liquid chromatography (HPLC). The capsaicinoid content varies in different parts of the chili pepper, with the highest concentration found in the placenta .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may involve reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogenation, as mentioned in the preparation methods.

    Substitution: Substitution reactions can occur at the aromatic ring, involving reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, platinum oxide hydrate.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: this compound itself from capsaicin.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

  • Capsaicin
  • Nordihydrocapsaicin
  • Homocapsaicin
  • Homothis compound

This compound stands out due to its specific structural characteristics and its significant presence in the capsaicinoid mixture of chili peppers.

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQPQKLURWNAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041864
Record name Dihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum).
Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

CAS No.

19408-84-5
Record name Dihydrocapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19408-84-5
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Record name Dihydrocapsaicin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

65.5 - 65.8 °C, 65.5-65.8 °F
Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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